molecular formula C12H17NO B13644929 [1-(3,4-dihydro-1H-2-benzopyran-1-yl)ethyl](methyl)amine

[1-(3,4-dihydro-1H-2-benzopyran-1-yl)ethyl](methyl)amine

Cat. No.: B13644929
M. Wt: 191.27 g/mol
InChI Key: VKZNMJNXBJUSQJ-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-1H-2-benzopyran-1-yl)ethylamine: is an organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-1H-2-benzopyran-1-yl)ethylamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 1-(3,4-dihydro-1H-2-benzopyran-1-yl)ethylamine can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-1H-2-benzopyran-1-yl)ethylamine involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-(3,4-dihydro-1H-isochromen-1-yl)-N-methylethanamine

InChI

InChI=1S/C12H17NO/c1-9(13-2)12-11-6-4-3-5-10(11)7-8-14-12/h3-6,9,12-13H,7-8H2,1-2H3

InChI Key

VKZNMJNXBJUSQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1C2=CC=CC=C2CCO1)NC

Origin of Product

United States

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